- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,
Cas no 936091-14-4 (TG101209)

TG101209 structure
Produktname:TG101209
CAS-Nr.:936091-14-4
MF:C26H35N7O2S
MW:509.666803598404
MDL:MFCD15528085
CID:69569
TG101209 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
- TG101209
- N-(1,1-DIMETHYLETHYL)-3-[[5-METHYL-2-[[4-(4-METHYL-1-PIPERAZINYL)PHENYL]AMINO]-4-PYRIMIDINYL]AMINO]BENZENESULFONAMIDE
- N-tert-butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
- TG-101209
- TG 101209
- N-tert-butyl-3-(5-methyl-2-(4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-ylamino)benzenesulfonamide
- N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide
- C26H35N7O2S
- N-(1,1-
- N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide (ACI)
- SAR 317461
-
- MDL: MFCD15528085
- Inchi: 1S/C26H35N7O2S/c1-19-18-27-25(29-20-9-11-22(12-10-20)33-15-13-32(5)14-16-33)30-24(19)28-21-7-6-8-23(17-21)36(34,35)31-26(2,3)4/h6-12,17-18,31H,13-16H2,1-5H3,(H2,27,28,29,30)
- InChI-Schlüssel: JVDOKQYTTYUYDV-UHFFFAOYSA-N
- Lächelt: O=S(C1C=C(NC2C(C)=CN=C(NC3C=CC(N4CCN(C)CC4)=CC=3)N=2)C=CC=1)(NC(C)(C)C)=O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 8
- Komplexität: 783
- Topologische Polaroberfläche: 111
Experimentelle Eigenschaften
- Dichte: 1.250
TG101209 Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
TG101209 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0476-10mg |
TG101209 |
936091-14-4 | 99.72% | 10mg |
$110.0 | 2022-04-26 | |
MedChemExpress | HY-10410-50mg |
TG101209 |
936091-14-4 | 99.22% | 50mg |
¥2700 | 2024-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364731-5mg |
TG101209, |
936091-14-4 | ≥99% | 5mg |
¥1918.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3065-5mg |
TG101209 |
936091-14-4 | 100% | 5mg |
¥ 583 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3065-100mg |
TG101209 |
936091-14-4 | 100% | 100mg |
¥ 3996 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3065-1 mL * 10 mM (in DMSO) |
TG101209 |
936091-14-4 | 99.00% | 1 mL * 10 mM (in DMSO) |
¥740.00 | 2022-04-26 | |
TRC | T337900-50mg |
TG101209 |
936091-14-4 | 50mg |
$ 865.00 | 2022-03-29 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032702-10mg |
TG101209 |
936091-14-4 | 98% | 10mg |
¥178 | 2024-05-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3065-5 mg |
TG101209 |
936091-14-4 | 99.00% | 5mg |
¥665.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3065-100 mg |
TG101209 |
936091-14-4 | 99.00% | 100MG |
¥4400.00 | 2022-04-26 |
TG101209 Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Preparation of substituted pyrimidinediamines as potent dual BRD4-kinase inhibitors useful as cancer therapeutics, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Isopropanol ; rt → 110 °C; 6 h, 110 °C
1.2 Reagents: Ammonia
1.2 Reagents: Ammonia
Referenz
- Synthetic technique of TG101209 for treating bone marrow hyperplastic tumorJingxi Huagong, 2014, 31(7), 866-869,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide , 1,4-Dioxane ; 20 min, 160 °C; 160 °C → rt
Referenz
- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,
Herstellungsverfahren 5
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide , 1,4-Dioxane ; 20 min, 160 °C
Referenz
- Preparation of pyrimidine derivatives as JAK kinases inhibitors, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Pyrimidinediamine derivatives as JAK kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
TG101209 Raw materials
- 3-Bromo-N-tert-butylbenzenesulfonamide
- 4-(4-methylpiperazin-1-yl)aniline
- 5-Methyl-n2-[4-(4-methyl-piperazin-1-yl)-phenyl]-pyrimidine-2,4-diamine
TG101209 Preparation Products
TG101209 Verwandte Literatur
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
936091-14-4 (TG101209) Verwandte Produkte
- 22609-15-0(3-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)propanoic acid)
- 506426-96-6(5-[[4-(N-Phenylanilino)phenyl]methylidene]-3-(2-phenylethyl)-1,3-oxazolidine-2,4-dione)
- 1895676-06-8(3-methoxy-4-(piperazin-1-yl)methylphenol)
- 2580249-90-5(ethyl 3-(benzyloxy)methylazetidine-3-carboxylate)
- 1170945-91-1(3-(1-Methylpiperidin-3-yl)benzoic acid)
- 77596-93-1(ethyl 3-oxo-2-(2-oxopropyl)pentanoate)
- 1797184-44-1(N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide)
- 1806727-41-2(2-(Bromomethyl)-5-fluoro-3-nitro-4-(trifluoromethoxy)pyridine)
- 942002-10-0(1-(2-cyanophenyl)-3-(4E)-2-oxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-4-ylideneurea)
- 921096-58-4(methyl 2-{4-benzyl(ethyl)sulfamoylbenzamido}thiophene-3-carboxylate)
Empfohlene Lieferanten
atkchemica
(CAS:936091-14-4)TG101209

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:936091-14-4)TG101209

Reinheit:99%/99%/99%
Menge:100mg/250mg/1g
Preis ($):170.0/289.0/735.0